Methyl 4-(4-amino-2-chlorophenoxy)benzoate
Description
Contextualizing the Chemical Compound within Aromatic Ester and Ether Chemistry
Methyl 4-(4-amino-2-chlorophenoxy)benzoate is defined by two key functional groups: an aromatic ether and an aromatic ester.
Aromatic Ethers: An ether is characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). In an aromatic ether, at least one of these groups is an aromatic ring. This linkage is generally stable and less reactive than many other functional groups. ncert.nic.in The geometry of the C-O-C bond in ethers arranges electron pairs in an approximate tetrahedral structure. ncert.nic.in In the target molecule, the 4-amino-2-chlorophenoxy group constitutes an aryloxy group connected to a second aromatic ring, forming a diaryl ether derivative.
Aromatic Esters: An ester is formed from the condensation of a carboxylic acid and an alcohol and has the general structure R-COO-R'. numberanalytics.com When the carboxylic acid component is aromatic (an Ar-COO-R' structure), the compound is an aromatic ester. numberanalytics.com These compounds are widespread, known for their applications as fragrances, flavors, and crucial intermediates in the synthesis of pharmaceuticals and polymers. numberanalytics.comechemi.com The methyl benzoate (B1203000) portion of the target molecule represents this class.
The juxtaposition of these two groups within a single molecule creates a chemical entity with distinct properties derived from both. The ether linkage provides a flexible yet stable connection between the two aromatic rings, while the methyl ester group offers a site for reactions such as hydrolysis or reduction. numberanalytics.com
| Property | Aromatic Ethers | Aromatic Esters |
|---|---|---|
| Functional Group | Ar-O-R' | Ar-COO-R' |
| Key Structural Feature | Oxygen bridge between two groups | Carbonyl group adjacent to ether oxygen |
| Polarity | Moderately polar | More polar due to the carbonyl group echemi.com |
| Reactivity | Generally stable and unreactive | Reactive at the carbonyl carbon (e.g., hydrolysis, reduction) numberanalytics.com |
| Common Uses | Solvents, heat transfer fluids, fragrances ncert.nic.inechemi.com | Fragrances, flavors, plasticizers, synthetic intermediates numberanalytics.comvedantu.com |
Significance of Research on Substituted Phenoxy-Benzoate Systems in Organic Chemistry
The phenoxy-benzoate scaffold is a significant structural motif in various areas of chemical research. The ability to place different substituents on either of the two aromatic rings allows for the fine-tuning of the molecule's electronic, steric, and physicochemical properties. This versatility makes such systems attractive targets for synthesis and screening in several fields:
Medicinal Chemistry: Diaryl ether linkages are present in numerous biologically active compounds. The phenoxy-benzoate framework can serve as a core structure for designing novel therapeutic agents. The substituents—in this case, an amino group and a chlorine atom—are particularly relevant. Amino groups can act as hydrogen bond donors or bases, while halogens like chlorine can modulate properties like lipophilicity and metabolic stability, which are critical for drug design.
Materials Science: Substituted aromatic compounds are fundamental building blocks for liquid crystals and polymers. The rigid structure of the aromatic rings combined with the flexible ether linkage can give rise to materials with specific optical or thermal properties. researchgate.net
Agrochemicals: Many commercial herbicides and pesticides feature substituted phenoxy-aromatic structures. For instance, compounds like oxyfluorfen (B1678082) contain a nitrophenyl ether core, highlighting the utility of this chemical class in agriculture. wikipedia.org
The specific substitution pattern of an amino group and a chlorine atom on the phenoxy ring of this compound suggests a molecule designed with purpose, likely as an intermediate for more complex targets or for direct biological evaluation.
Review of Current Academic Literature and Research Gaps Pertaining to the Compound
A thorough review of the current academic and chemical literature reveals a significant research gap concerning this compound. There are no prominent publications detailing its specific synthesis, characterization, or application. While chemical suppliers may list isomers such as Methyl 3-(2-amino-4-chlorophenoxy)benzoate, indicating that such molecules are accessible, dedicated studies on the 4-(4-amino-2-chlorophenoxy) isomer are absent from major research databases. scbt.com
The literature contains extensive information on related, but distinct, compounds:
Methyl 4-aminobenzoate: A simple aromatic ester, its properties and reactions are well-documented. sigmaaldrich.comnih.govnist.gov
Methyl 4-amino-2-methoxybenzoate: A structurally similar compound where a methoxy (B1213986) group replaces the chlorine. This compound is known, often as an intermediate in the synthesis of pharmaceuticals like Metoclopramide. sigmaaldrich.comsynthinkchemicals.comgoogleapis.com
Substituted Diphenyl Ethers: The synthesis and properties of various substituted diphenyl ethers are widely reported, particularly in the context of herbicide development and medicinal chemistry.
The absence of specific data for this compound represents a clear gap in the scientific record. Key experimental data, such as melting point, spectroscopic information (NMR, IR, Mass Spectrometry), and reactivity profiles, are not publicly available. This lack of information prevents a full evaluation of the compound's potential and underscores the opportunity for new research to synthesize, characterize, and investigate the properties and potential applications of this specific molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 277.70 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-amino-2-chlorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(16)8-12(13)15/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSFGMVOSSVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 4 Amino 2 Chlorophenoxy Benzoate
Exploration of Established Synthetic Routes to the Core Structure
The traditional synthesis of Methyl 4-(4-amino-2-chlorophenoxy)benzoate is a multi-step process that relies on classical organic reactions. The primary pathway involves the formation of the diaryl ether linkage followed by the reduction of a nitro group to the required amine.
Esterification of Benzoic Acid Derivatives
The synthesis typically commences with a benzoic acid derivative, which is converted to its methyl ester. The most common starting material is 4-hydroxybenzoic acid. This precursor undergoes Fischer-Speier esterification, a standard method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is heated to reflux to drive the equilibrium towards the formation of the ester, producing methyl 4-hydroxybenzoate (B8730719). This initial step is fundamental for protecting the carboxylic acid group and setting the stage for subsequent reactions.
Etherification for Phenoxy Linkage Formation
The key step in forming the diaryl ether core is a nucleophilic aromatic substitution (SₙAr) reaction. In this process, the previously synthesized methyl 4-hydroxybenzoate acts as the nucleophile. It is typically deprotonated with a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), to form a more reactive phenoxide.
This phenoxide is then reacted with an electrophilic aromatic ring, 3,4-dichloronitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the 4-position. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. This Williamson-type ether synthesis yields the intermediate compound, methyl 4-(2-chloro-4-nitrophenoxy)benzoate.
Table 1: Reaction Conditions for SₙAr Etherification
| Nucleophile | Electrophile | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Methyl 4-hydroxybenzoate | 3,4-Dichloronitrobenzene | K₂CO₃ | DMF | 80-150°C | Methyl 4-(2-chloro-4-nitrophenoxy)benzoate |
Introduction of the Amino Group via Reduction Pathways
The final step in the established sequence is the reduction of the nitro group on the methyl 4-(2-chloro-4-nitrophenoxy)benzoate intermediate. This transformation introduces the required amino functionality to yield the target molecule. Several effective reduction methods are employed in industrial and laboratory settings.
One of the most common methods is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), in a solvent like methanol or ethyl acetate. This method is known for its high efficiency and clean conversion.
Alternatively, metal-acid reduction systems are also utilized. A frequently cited method involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride. This classical Béchamp reduction is a cost-effective and reliable option for large-scale synthesis.
Table 2: Comparison of Reduction Methods for Nitro Group
| Reagents | Solvent | Key Advantages | Product | Reference |
|---|---|---|---|---|
| H₂, Pd/C | Methanol / Ethyl Acetate | High yield, clean reaction | This compound |
Strategies for Selective Chlorination on the Aromatic Ring
In the predominant synthetic routes, a separate chlorination step on the phenoxybenzoate scaffold is avoided. Instead, the chlorine atom is introduced as part of the starting materials. By using 3,4-dichloronitrobenzene, the chlorine atom at the 3-position (which becomes the 2-position relative to the ether linkage) is already in place. The regioselectivity of the SₙAr reaction, where the nucleophile displaces the chlorine at the 4-position (para to the nitro group), ensures the desired 2-chloro substitution pattern in the final product. This strategy of using pre-functionalized starting materials is more efficient and avoids potential issues with controlling the position of chlorination on a more complex, electron-rich aromatic system.
Development of Novel Synthetic Approaches and Catalyst Systems
While the classical SₙAr route is well-established, modern synthetic chemistry offers alternative, catalyst-driven methods for constructing the key bonds within this compound. These approaches can offer milder reaction conditions and broader substrate scope.
Palladium-Catalyzed Coupling Reactions for Aryl-Ether and Aryl-Nitrogen Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and ether synthesis, represent a powerful alternative for forming C-N and C-O bonds.
Buchwald-Hartwig Ether Synthesis: This method could be used to form the diaryl ether linkage. For instance, methyl 4-bromobenzoate could be coupled with 4-amino-2-chlorophenol using a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). This approach could potentially offer a more direct route, although it would require the synthesis of the 4-amino-2-chlorophenol intermediate first. The choice of catalyst and ligand is critical to achieving high yields and preventing side reactions.
Buchwald-Hartwig Amination: Alternatively, the C-N bond could be formed via a palladium-catalyzed reaction. A precursor such as methyl 4-(4-bromo-2-chlorophenoxy)benzoate could be coupled with an ammonia surrogate or a protected amine. However, this approach is generally less direct than the nitro reduction pathway for introducing a simple amino group.
These modern catalytic methods provide alternative synthetic disconnections for the target molecule. While not yet the standard for industrial production of this specific compound, they offer valuable tools for the synthesis of related analogues and represent an area of ongoing research for process optimization and the development of more efficient, next-generation synthetic routes.
Green Chemistry Approaches and Sustainable Synthesis Protocols
Information regarding green chemistry approaches specifically tailored for the synthesis of this compound is not currently documented in available research. General principles of green chemistry, such as the use of less hazardous solvents, renewable starting materials, and catalytic reactions to minimize waste, are broadly applicable in organic synthesis. However, their specific application to the production of this compound has not been publicly detailed.
Optimization of Reaction Conditions for Yield, Purity, and Scalability
Similarly, there is a lack of published data concerning the optimization of reaction conditions for the synthesis of this compound. Such studies, which would typically involve a systematic investigation of parameters like temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while ensuring scalability, have not been disclosed in the surveyed literature.
Mechanistic Investigations of Reactions Involving Methyl 4 4 Amino 2 Chlorophenoxy Benzoate
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry, and Methyl 4-(4-amino-2-chlorophenoxy)benzoate possesses two key functional groups that can participate in such transformations: the amino group and the ester group. The reactivity of each of these groups is influenced by the electronic and steric environment within the molecule.
Reactivity of the Amino Group in Amidation and Alkylation Reactions
The amino group (-NH₂) attached to the phenoxy ring is a primary aromatic amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles in amidation and alkylation reactions.
Amidation: The reaction of the amino group with carboxylic acid derivatives, such as acid chlorides or anhydrides, leads to the formation of an amide bond. This reaction is a cornerstone of peptide synthesis and is widely used in the synthesis of pharmaceuticals and other complex organic molecules. The mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The reactivity of the amino group in this compound is modulated by the electronic effects of the substituents on the aromatic ring. The chloro group, being electron-withdrawing, slightly decreases the nucleophilicity of the amino group compared to aniline. Conversely, the ether linkage to the benzoate (B1203000) ring can have a mild electron-donating effect through resonance.
Catalysts, such as Lewis acids, can be employed to enhance the rate of amidation, particularly with less reactive acylating agents. For instance, the use of group IV metal salts or boron-based catalysts has been shown to promote amidation reactions. nih.gov
Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary or tertiary amines. The mechanism is a typical SN2 reaction where the amine acts as the nucleophile. The reaction conditions, such as the solvent and the nature of the alkylating agent and base, can influence the extent of alkylation and prevent over-alkylation to form quaternary ammonium (B1175870) salts. Selective alkylation of aminophenols has been demonstrated through methods involving protection of the amino group, followed by alkylation and deprotection. researchgate.net
| Reaction Type | Electrophile | Product Functional Group | General Conditions |
| Amidation | Acid Chloride (R-COCl) | Amide (-NHCOR) | Base (e.g., pyridine, triethylamine) |
| Amidation | Acid Anhydride ((RCO)₂O) | Amide (-NHCOR) | Often requires heating or a catalyst |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NHR) | Base (e.g., K₂CO₃, NaH) |
Ester Hydrolysis and Transesterification Kinetics and Mechanisms
The methyl ester group (-COOCH₃) on the benzoate ring is susceptible to nucleophilic attack at the carbonyl carbon. This leads to hydrolysis or transesterification reactions.
Ester Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. The rate of alkaline hydrolysis is sensitive to the electronic effects of substituents on the benzene (B151609) ring. chemrxiv.org Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate and elimination of methanol (B129727).
Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction rates can be correlated with Hammett substituent constants. oieau.fr For this compound, the phenoxy group at the para position will influence the rate of hydrolysis.
Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Transesterification can be performed under both acidic and basic conditions. masterorganicchemistry.com Under basic conditions, an alkoxide is used as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar pathway to acid-catalyzed hydrolysis. masterorganicchemistry.com
| Reaction | Reagent | Catalyst | Product |
| Hydrolysis | Water (H₂O) | Acid (H⁺) or Base (OH⁻) | Carboxylic Acid |
| Transesterification | Alcohol (R'OH) | Acid (H⁺) or Base (R'O⁻) | New Ester |
Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Rings
Both phenyl rings in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is directed by the existing substituents.
The reactivity and orientation of electrophilic attack are governed by the electronic properties of the substituents on the aromatic rings. The amino and phenoxy groups are activating and ortho-, para-directing, while the chloro and ester groups are deactivating and meta-directing. ma.eduaiinmr.comgrabmyessay.com
On the phenoxy-substituted ring, the powerful activating and ortho-, para-directing amino group will dominate. The positions ortho to the amino group are the most likely sites for electrophilic attack. The chloro group will also influence the regioselectivity.
On the benzoate ring, the ester group is a deactivating, meta-directing group. ma.eduaiinmr.comgrabmyessay.com Therefore, electrophilic substitution will occur at the positions meta to the ester group. The phenoxy group at the para position will have a less significant directing effect on this ring compared to the ester group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. ma.eduaiinmr.comgrabmyessay.com
Redox Chemistry of the Amino and Chloroaryl Moieties
The amino and chloroaryl functionalities of this compound can participate in redox reactions.
Oxidation Pathways of the Amino Group
The primary aromatic amino group is susceptible to oxidation. The oxidation of aromatic amines can be complex, leading to a variety of products depending on the oxidizing agent and reaction conditions. researchgate.net The oxidation often proceeds through the formation of a radical cation intermediate. electronicsandbooks.com
Common oxidation pathways for primary aromatic amines include:
Formation of Nitroso and Nitro Compounds: Mild oxidation can lead to the formation of nitroso (-NO) compounds, which can be further oxidized to nitro (-NO₂) compounds.
Dimerization and Polymerization: The radical cation intermediates can dimerize to form substituted benzidines or polymerize to form complex polymeric materials. electronicsandbooks.com This is particularly prevalent in electrochemical oxidation. electronicsandbooks.com
Formation of Quinones: Under strong oxidizing conditions, the aromatic ring can be oxidized to a quinone.
The specific oxidation pathway for this compound would be influenced by the other substituents on the ring.
Reductive Dechlorination Processes
The carbon-chlorine bond in the chloroaryl moiety can be cleaved through reductive dechlorination. wikipedia.org This process involves the replacement of a chlorine atom with a hydrogen atom and is an important reaction in organic synthesis and environmental remediation. wikipedia.orgtpsgc-pwgsc.gc.ca
Several methods can be employed for reductive dechlorination:
Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the C-Cl bond.
Metal-Mediated Reduction: Active metals like zinc, tin, or sodium in the presence of a proton source can effect dechlorination.
Biological and Electrochemical Methods: Reductive dechlorination can also be achieved using specific microorganisms or electrochemical processes. wikipedia.orgtpsgc-pwgsc.gc.ca These methods are particularly relevant in the context of bioremediation of chlorinated organic compounds. tpsgc-pwgsc.gc.canih.gov
The efficiency of reductive dechlorination can be influenced by the electronic nature of the aromatic ring and the presence of other functional groups.
| Moiety | Redox Reaction | Reagents/Conditions | Potential Products |
| Amino Group | Oxidation | H₂O₂, KMnO₄, Electrochemical | Nitroso, Nitro, Dimerized products |
| Chloroaryl Moiety | Reduction | H₂/Pd-C, Zn/H⁺ | Dechlorinated aromatic ring |
Elimination and Rearrangement Reactions of Functional Groups
Elimination and rearrangement reactions involving this compound would likely be centered around the ether linkage, the amino group, and the ester functionality, particularly under thermal or catalytic conditions.
One potential rearrangement is the Smiles rearrangement , a well-documented intramolecular nucleophilic aromatic substitution. In this reaction, a suitable nucleophile within the molecule attacks the aromatic ring, displacing the ether linkage. For this compound, the amino group could potentially act as the internal nucleophile, although this would require activation, possibly through N-acylation or a similar modification to enhance its nucleophilicity. The reaction would proceed through a spirocyclic intermediate, leading to a rearranged product. The general mechanism for a Smiles rearrangement is depicted below:
Table 1: Proposed Smiles Rearrangement of a Derivative of this compound
| Step | Description | Intermediate Structure |
| 1 | Activation of the amino group (e.g., by acylation). | Activated Amine |
| 2 | Intramolecular nucleophilic attack of the activated amino group on the benzoate ring. | Spirocyclic Intermediate |
| 3 | Cleavage of the C-O bond of the ether linkage. | Rearranged Product |
| 4 | Tautomerization to restore aromaticity. | Final Rearranged Product |
Another possibility includes rearrangements involving the ester group, such as the Fries rearrangement , typically catalyzed by a Lewis acid. This reaction involves the migration of the acyl group from the ester oxygen to the aromatic ring, forming a hydroxyketone. While this is more common for phenyl esters, analogous rearrangements could be envisioned under specific conditions for the phenoxybenzoate system, potentially leading to cleavage of the ether bond and subsequent acylation of the phenolic ring.
Elimination reactions, in the classical sense of forming a double bond through the removal of two substituents, are less likely for the core aromatic structures of this molecule. However, elimination could occur in substituted derivatives or under pyrolytic conditions, leading to fragmentation of the molecule. For instance, cleavage of the ether bond can be considered a form of elimination.
Exploration of Radical Reaction Pathways
Radical reactions involving this compound could be initiated by thermal, photochemical, or chemical means, leading to a variety of potential transformations. The presence of a chloro substituent and aromatic rings suggests that radical pathways could play a significant role in its degradation or derivatization.
Homolytic Cleavage of the C-Cl Bond:
Under UV irradiation or in the presence of a radical initiator, the carbon-chlorine bond is susceptible to homolytic cleavage, generating an aryl radical. This highly reactive intermediate can then undergo a variety of subsequent reactions.
Table 2: Plausible Radical Reactions Initiated by C-Cl Bond Homolysis
| Reaction Type | Description of the Process | Potential Product Type |
| Hydrogen Abstraction | The aryl radical abstracts a hydrogen atom from a solvent or another molecule. | Dechlorinated Product |
| Radical Coupling | The aryl radical couples with another radical species present in the reaction mixture. | Dimeric or Substituted Products |
| Intramolecular Cyclization | If a suitable radical acceptor is present within the molecule, an intramolecular cyclization could occur. | Fused Heterocyclic Systems |
Radical Reactions Involving the Ether Linkage:
The diphenyl ether linkage can also be a site for radical-mediated reactions. Cleavage of the C-O ether bond can occur under harsh conditions, leading to the formation of phenoxy and aryl radicals. These radicals would then participate in the propagation and termination steps of a radical chain reaction.
Photochemical Reactions:
Photochemically induced reactions could lead to excited states of the molecule, which may then undergo rearrangements or fragmentations via radical pathways. For instance, photo-induced electron transfer processes could generate radical ions, initiating a cascade of reactions. The amino and chloro substituents would significantly influence the photophysical properties and the subsequent reactivity of the molecule.
It is important to reiterate that the specific reaction pathways outlined above are hypothetical and based on the established principles of organic chemistry for similar structures. Detailed experimental and computational studies would be necessary to definitively elucidate the mechanistic intricacies of reactions involving this compound.
Computational Chemistry and Theoretical Studies of Methyl 4 4 Amino 2 Chlorophenoxy Benzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Theoretical studies employing quantum chemical calculations are instrumental in providing a microscopic understanding of a molecule's behavior. These calculations can predict geometric parameters, charge distributions, and bonding characteristics, offering insights that complement experimental findings. However, for Methyl 4-(4-amino-2-chlorophenoxy)benzoate, specific studies in this domain are conspicuously absent from major research databases.
Density Functional Theory (DFT) Studies of Geometric Parameters
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. A DFT study on this compound would provide precise, three-dimensional coordinates of each atom in its lowest energy state. This information is fundamental to understanding the molecule's spatial arrangement and steric properties. At present, no published DFT studies detailing these geometric parameters for the title compound could be located.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. By examining the interactions between filled and unfilled orbitals, NBO analysis can quantify the delocalization of electron density, which is crucial for understanding molecular stability and reactivity. For this compound, an NBO analysis would shed light on the electronic interplay between the aminophenoxy and methyl benzoate (B1203000) moieties, including the effects of the electron-donating amino group and the electron-withdrawing chloro and ester groups. A comprehensive search of scientific literature did not yield any studies that have performed NBO analysis on this compound.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.net By analyzing critical points in the electron density, AIM can characterize the nature of chemical bonds as either shared (covalent) or closed-shell (ionic, van der Waals) interactions. researchgate.net An AIM analysis of this compound would offer a detailed picture of the bonding within the molecule, including the C-Cl, C-N, C-O, and aromatic C-C bonds. Regrettably, no research applying AIM theory to this specific molecule has been found in the public domain.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways is a vital tool for understanding the mechanisms of chemical syntheses. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and kinetics of a reaction.
Energetics and Kinetics of Key Synthetic Steps
The synthesis of this compound likely involves steps such as an etherification reaction. Computational studies could model the energy profile of such a reaction, determining the activation energies and reaction enthalpies. This information is critical for optimizing reaction conditions and improving yields. However, no specific computational studies on the energetics and kinetics of the synthesis of this compound have been published.
Prediction of Reaction Intermediates and Products
Theoretical modeling can also be used to predict the formation of reaction intermediates and potential side products. By exploring different reaction pathways, computational chemistry can help to rationalize experimental observations and guide the development of more efficient synthetic routes. For the synthesis of this compound, such studies could provide valuable insights into the reaction mechanism. As with other computational aspects of this molecule, there is no available research on the theoretical prediction of its reaction intermediates and products.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical predictions of spectroscopic data are crucial for characterizing new molecules and for interpreting experimental results. These predictions are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT).
A theoretical vibrational frequency analysis for this compound would involve optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating the harmonic frequencies. This would provide a predicted Infrared (IR) and Raman spectrum. Key vibrational modes would be expected for the various functional groups present in the molecule:
N-H stretching of the primary amine group, typically appearing in the 3500-3300 cm⁻¹ region.
C=O stretching of the ester group, expected around 1730-1700 cm⁻¹.
C-O stretching of the ether linkage and the ester, appearing in the 1300-1000 cm⁻¹ range.
C-Cl stretching , which would be found in the 800-600 cm⁻¹ region.
Aromatic C-H and C=C stretching and bending modes from the two benzene (B151609) rings.
Without experimental data for this compound, a correlation between predicted and measured spectra cannot be established.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another vital computational tool. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, are employed to calculate the ¹H and ¹³C NMR spectra.
For this compound, one would expect distinct signals for each unique proton and carbon atom in the molecule. The predicted chemical shifts would be influenced by the electron-donating amino group, the electron-withdrawing chloro and carboxyl groups, and the aromatic rings. A hypothetical table of predicted chemical shifts could be generated, but without experimental verification, its accuracy remains unknown.
Studies of Intermolecular Interactions and Crystal Packing
Understanding the intermolecular interactions is key to predicting the crystal packing of a molecule, which in turn influences its physical properties. Computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to study these interactions.
For this compound, one would anticipate several types of intermolecular interactions contributing to its crystal structure:
Hydrogen bonding: The primary amine group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O), ether oxygen, and the nitrogen atom itself can act as acceptors.
Halogen bonding: The chlorine atom could participate in halogen bonds with electron-rich atoms.
π-π stacking: The two aromatic rings could engage in π-π stacking interactions.
van der Waals forces: These would be present throughout the molecule.
A detailed analysis would require the crystal structure of the compound, which is not available in the searched literature. Computational crystal structure prediction could be attempted, but it is a complex field and the results would need experimental validation.
Spectroscopic and Advanced Analytical Characterization of Methyl 4 4 Amino 2 Chlorophenoxy Benzoate and Its Chemical Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-Dimensional (¹H, ¹³C) NMR for Structural Confirmation
No experimental ¹H or ¹³C NMR data for Methyl 4-(4-amino-2-chlorophenoxy)benzoate has been found in the searched scientific literature. The generation of a data table with chemical shifts, multiplicities, and coupling constants is therefore not possible.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Analysis
Information regarding two-dimensional NMR studies (COSY, HSQC, HMBC) to elucidate the connectivity of atoms within this compound is not available in published resources.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
No recorded Infrared (IR) or Raman spectra for this compound could be located. A detailed analysis of characteristic vibrational frequencies for the functional groups present in the molecule cannot be provided without this experimental data.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry for Exact Mass Determination
There is no available High-Resolution Mass Spectrometry (HRMS) data to confirm the exact mass and elemental composition of this compound.
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Studies detailing the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) have not been found in the public domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of this compound. The molecule's UV-Vis absorption spectrum is dictated by the presence of multiple chromophores, including the chlorophenoxy and aminobenzoate ring systems, which are linked by an ether bond. The electronic transitions observed are primarily of the π→π* and n→π* types, originating from the aromatic rings and the non-bonding electrons on the oxygen and nitrogen atoms.
The benzene (B151609) rings and the carbonyl group of the ester contain π-electron systems. The absorption bands associated with π→π* transitions are typically intense and occur at shorter wavelengths. The presence of substituents on the aromatic rings—specifically the amino (-NH₂), chloro (-Cl), and ether (-O-) groups—acts to modify the energy of these transitions. These auxochromes, particularly the electron-donating amino and ether groups, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). This is due to the extension of the conjugated system through resonance.
The non-bonding electrons on the nitrogen of the amino group and the oxygen atoms of the ether and ester functionalities can undergo n→π* transitions. These transitions are generally of lower intensity compared to π→π* transitions and can sometimes be obscured by the more intense absorption bands. The solvent environment can significantly influence the position of these bands; polar solvents can lead to shifts in the absorption maxima.
Table 1: Representative UV-Vis Absorption Data for Aromatic Benzoate (B1203000) Structures in Methanol (B129727)
| Transition Type | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore |
| π→π | ~230-250 | High (~10,000 - 20,000) | Benzoate Ring System |
| π→π | ~280-310 | Moderate to High (~5,000 - 15,000) | Extended Conjugated System |
| n→π* | ~320-350 | Low (< 1,000) | Carbonyl Group, Amino Group |
Note: This table presents expected, illustrative values based on typical spectral data for substituted aminobenzoates and related aromatic ethers. Actual values for this compound would require experimental measurement.
Chromatographic Techniques for Purity, Separation, and Reaction Monitoring
Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from starting materials, intermediates, and byproducts. These techniques are crucial for assessing the purity of synthesized batches and for real-time monitoring of its formation or subsequent chemical transformations. The choice between gas and liquid chromatography is primarily determined by the compound's volatility and thermal stability.
Gas chromatography-mass spectrometry (GC-MS) combines the high-resolution separation capability of GC with the sensitive and specific detection of MS. researchgate.net For a compound like this compound, which possesses a moderate molecular weight and polarity, GC-MS can be a viable analytical tool, provided it has sufficient volatility and thermal stability to be vaporized without decomposition in the GC injector and column.
Purity and Separation: In a typical GC-MS analysis, the sample is injected into a heated port and vaporized. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase of a capillary column. labrulez.com For aromatic amines and esters, a non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often employed. nih.gov However, the primary amino group can cause peak tailing due to its interaction with active sites on the column or inlet liner. labrulez.com To mitigate this, derivatization of the amino group or the use of a deactivated column may be necessary. labrulez.com
Mass Spectrometry for Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions that form a unique pattern, allowing for confident identification of the compound. nih.gov Soft ionization techniques can also be used to enhance the molecular ion peak, which is beneficial for confirming the molecular weight. nih.gov High-resolution QTOF-MS can provide exact mass measurements, further aiding in structure elucidation. nih.govnih.govresearchgate.net
Reaction Monitoring: GC-MS is also effective for monitoring the progress of reactions that produce or consume this compound. By taking aliquots from the reaction mixture over time, the disappearance of reactants and the appearance of the product can be quantified, allowing for the optimization of reaction conditions.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
| 291/293 | [M]⁺ | Molecular ion (isotope pattern due to Chlorine) |
| 260/262 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |
| 232/234 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 151 | [C₈H₉NO₂]⁺ | Fragment corresponding to the methyl aminobenzoate moiety |
| 143/145 | [C₆H₄ClNO]⁺ | Fragment corresponding to the chlorophenoxy amine moiety |
Note: This table is predictive. The presence and relative abundance of fragments would be confirmed by experimental analysis. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be characteristic for chlorine-containing fragments.
For compounds that may have limited thermal stability or volatility, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical method. chromforum.org It is particularly powerful for analyzing complex mixtures, such as reaction workups, biological matrices, or environmental samples, where high sensitivity and selectivity are required. nih.govjfda-online.com
LC Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode for this type of analyte. Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. frontiersin.org
LC-MS/MS for Quantification: Tandem mass spectrometry (LC-MS/MS), often using a triple quadrupole (QqQ) mass spectrometer, provides exceptional selectivity and sensitivity for quantitative analysis. jfda-online.com The technique operates in multiple reaction monitoring (MRM) mode, where the first quadrupole selects a specific parent ion (e.g., the protonated molecule [M+H]⁺ of this compound). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific product ion for detection. This highly specific transition allows for accurate quantification even at very low levels in complex matrices. thermofisher.com
LC-QTOF for Identification and Unknowns: Liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF) mass spectrometry is a powerful tool for identifying the parent compound and its transformation products or impurities. QTOF instruments provide high-resolution and accurate mass measurements for both parent and fragment ions, enabling the determination of elemental compositions and confident structural elucidation of unknown compounds in a mixture. This is invaluable for characterizing reaction byproducts or metabolites.
Applications in Reaction Monitoring: LC-MS is highly suited for monitoring chemical transformations in real-time or near real-time. beilstein-journals.org Its ability to handle aqueous and complex sample matrices with minimal preparation makes it efficient for tracking the consumption of reactants and the formation of products and intermediates throughout a chemical synthesis.
Table 3: Illustrative LC-MS/MS Parameters for Analysis of this compound
| Parameter | Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ |
| Parent Ion (Q1) | m/z 292.1 | Precursor ion selection for the target analyte |
| Collision Energy (eV) | 15 - 30 (Optimized) | Energy to induce fragmentation in the collision cell |
| Product Ion (Q3) | m/z 152.1 (Quantifier) | Specific fragment ion used for quantification |
| Product Ion (Q3) | m/z 120.1 (Qualifier) | A second fragment ion used for confirmation |
Note: These m/z values are calculated based on the compound's structure and are illustrative. Optimal parameters must be determined experimentally.
Environmental Transformation and Abiotic Degradation Pathways of Methyl 4 4 Amino 2 Chlorophenoxy Benzoate
Photodegradation Mechanisms and Kinetics under Simulated Environmental Conditions
Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of organic molecules in the environment. This process can occur through direct absorption of light or via indirect mechanisms involving photosensitizing agents.
In aqueous environments, Methyl 4-(4-amino-2-chlorophenoxy)benzoate is expected to undergo both direct and indirect photolysis. Direct photolysis occurs when the molecule itself absorbs photons, leading to an excited state that can then undergo bond cleavage or other reactions. The aromatic rings and the carbonyl group in the molecule are chromophores that can absorb environmentally relevant UV radiation. For instance, studies on chloroaromatic compounds demonstrate that photolysis in aqueous solutions can lead to the cleavage of the carbon-chlorine bond, a likely degradation pathway for this compound. koreascience.kracs.org The photolytic half-life of related compounds like 2,4,5-T in near-surface waters has been calculated to be around 15 days, suggesting that photodegradation can be a significant removal process. who.int
Indirect photolysis involves the reaction of the target compound with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons. nih.gov These reactive species are formed from natural photosensitizers present in sunlit waters, such as dissolved organic matter (DOM). The phenoxy and amino groups in this compound would be particularly susceptible to attack by hydroxyl radicals.
The kinetics of photodegradation are influenced by factors such as the intensity and wavelength of light, pH, and the concentration of photosensitizers. For many organic pollutants, photodegradation follows pseudo-first-order kinetics. The quantum yield, which represents the efficiency of a photochemical process, is a key parameter in determining the rate of direct photolysis. youtube.com
Table 1: Predicted Photodegradation Pathways of this compound in Aqueous Solutions
| Degradation Pathway | Description | Influencing Factors |
| Direct Photolysis | Absorption of UV radiation by the molecule leading to bond cleavage, particularly the C-Cl bond. | Light intensity and wavelength, pH, quantum yield of the compound. |
| Indirect Photolysis | Reaction with photochemically generated reactive oxygen species (e.g., •OH, ¹O₂). | Concentration of dissolved organic matter, nitrates, and other photosensitizers. |
Hydrolytic Stability and Degradation Pathways Across Environmental pH Ranges
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acids or bases.
The rate of hydrolysis of carboxylic acid esters is highly dependent on pH. viu.ca Under neutral conditions (pH 7), the hydrolysis of many methyl esters of aromatic acids is slow, with half-lives that can extend to years. viu.ca However, the rate increases significantly under both acidic and alkaline conditions.
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): Under alkaline conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to the formation of a carboxylate anion and methanol (B129727). This process is generally faster than acid-catalyzed hydrolysis for esters.
Given these principles, the hydrolytic stability of this compound is expected to be lowest at high and low pH values and greatest around neutral pH. The primary hydrolysis products would be 4-(4-amino-2-chlorophenoxy)benzoic acid and methanol.
Table 2: Predicted Hydrolytic Half-life of the Ester Functional Group in this compound at 25°C
| pH Condition | Catalysis | Predicted Half-life (t½) | Primary Products |
| Acidic (e.g., pH < 4) | Acid-catalyzed | Days to months | 4-(4-amino-2-chlorophenoxy)benzoic acid, Methanol |
| Neutral (pH 7) | Neutral | Years | 4-(4-amino-2-chlorophenoxy)benzoic acid, Methanol |
| Alkaline (e.g., pH > 8) | Base-catalyzed | Hours to days | 4-(4-amino-2-chlorophenoxy)benzoate anion, Methanol |
Note: The predicted half-lives are qualitative estimations based on data for structurally similar compounds. viu.ca
Oxidative Transformations by Reactive Oxygen Species in Aquatic and Atmospheric Systems
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻), and singlet oxygen (¹O₂), are ubiquitous in aquatic and atmospheric environments and play a key role in the degradation of organic pollutants. The aromatic amine and phenoxy moieties of this compound are likely targets for oxidative attack.
Studies on aminophenols and aromatic amines have shown that they can be oxidized by ROS, often leading to the formation of polymeric products or ring-opening. nih.govnih.govacs.orgimrpress.com The amino group can be oxidized to nitroso or nitro groups, and the aromatic rings can undergo hydroxylation. The presence of an electron-donating amino group makes the aromatic ring more susceptible to electrophilic attack by species like •OH. In the presence of transition metals like copper, aminophenol compounds can participate in the generation of ROS, potentially leading to autoxidation. nih.gov
In the atmosphere, gas-phase reactions with hydroxyl radicals are a major degradation pathway for volatile and semi-volatile organic compounds. If this compound were to partition into the atmosphere, it would be subject to oxidation by •OH radicals.
Identification and Structural Elucidation of Abiotic Degradation Products
Due to the lack of direct experimental studies, the abiotic degradation products of this compound can only be predicted based on the degradation pathways of analogous compounds.
Photodegradation Products: Direct photolysis may lead to dechlorination, resulting in the formation of Methyl 4-(4-aminophenoxy)benzoate. Cleavage of the ether bond could produce 4-aminophenol (B1666318) and methyl 4-hydroxybenzoate (B8730719). Indirect photolysis involving hydroxyl radicals could lead to the formation of various hydroxylated derivatives on either aromatic ring.
Hydrolysis Products: As mentioned, the primary products of hydrolysis are 4-(4-amino-2-chlorophenoxy)benzoic acid and methanol.
Oxidation Products: Oxidation by ROS could lead to a variety of products, including hydroxylated and ring-opened compounds. The amino group could be oxidized, and polymerization of reactive intermediates is also possible. For instance, the degradation of chlorophenoxy herbicides often results in the formation of corresponding chlorophenols. who.intresearchgate.net
Table 3: Predicted Abiotic Degradation Products of this compound
| Degradation Process | Predicted Products |
| Photodegradation | Methyl 4-(4-aminophenoxy)benzoate, 4-Aminophenol, Methyl 4-hydroxybenzoate, Hydroxylated derivatives |
| Hydrolysis | 4-(4-Amino-2-chlorophenoxy)benzoic acid, Methanol |
| Oxidation | Hydroxylated derivatives, Ring-opened products, Oxidized amino group derivatives (nitroso, nitro), Polymeric substances |
Modeling Environmental Persistence and Fate
Environmental fate models are valuable tools for predicting the persistence and distribution of chemicals in the environment in the absence of extensive experimental data. concawe.eu These models, often based on Quantitative Structure-Activity Relationships (QSARs), use the chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and structural information to estimate its partitioning between air, water, soil, and sediment, as well as its degradation rates.
For this compound, a Level III fugacity model could be used to estimate its environmental distribution and persistence. nih.govresearchgate.net Such models would likely predict that due to its relatively low volatility and moderate water solubility, the compound would primarily partition to soil and sediment. Its persistence would be determined by the combined rates of photodegradation, hydrolysis, and other degradation processes. The half-life of the compound in different environmental compartments would be a key output of such models. However, the accuracy of these models is dependent on the availability of reliable input data and the applicability of the underlying assumptions to the specific chemical structure. Without experimental data for this particular compound, any modeling results would be preliminary and would require experimental validation. nih.gov
Synthesis and Chemical Reactivity of Analogues and Derivatives of Methyl 4 4 Amino 2 Chlorophenoxy Benzoate
Systematic Modifications of the Ester, Amino, and Phenoxy Moieties
The synthesis of analogues of Methyl 4-(4-amino-2-chlorophenoxy)benzoate often begins with the formation of the diaryl ether linkage, a key structural feature. The Ullmann condensation and Williamson ether synthesis are two of the most common methods employed for this purpose. These reactions involve the coupling of a substituted phenol (B47542) with an aryl halide in the presence of a copper catalyst or a strong base, respectively.
Systematic modifications to the ester, amino, and phenoxy groups can be achieved through a variety of synthetic transformations.
Ester Moiety Modifications: The methyl ester can be readily converted to other esters, such as ethyl or propyl esters, through transesterification reactions, typically catalyzed by an acid or base. Saponification of the methyl ester using a base like sodium hydroxide (B78521) yields the corresponding carboxylic acid. This carboxylic acid can then be converted to a wide range of amides by coupling with various amines using standard peptide coupling reagents.
Amino Moiety Modifications: The primary amino group is a versatile handle for introducing a diverse array of functional groups. It can be acylated to form amides, alkylated to secondary or tertiary amines, or diazotized and subsequently replaced with various substituents. For instance, acylation with different acyl chlorides or anhydrides can introduce alkyl or aryl amide functionalities, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
Phenoxy Moiety Modifications: Modifications to the phenoxy ring often involve altering the substitution pattern. This can be achieved by starting with different substituted phenols or aryl halides in the initial diaryl ether synthesis. For example, the position of the chloro group can be moved, or additional substituents can be introduced to probe the structure-activity relationships.
A general synthetic scheme for accessing these analogues is presented below:
This can be followed by modifications to the ester and amino groups as described above.
Table 1: Examples of Synthesized Analogues of this compound and Their General Synthetic Routes
| Analogue Name | Modification | General Synthetic Route | Starting Materials |
| Ethyl 4-(4-amino-2-chlorophenoxy)benzoate | Ester Modification | Transesterification of the methyl ester. | This compound, Ethanol, Acid catalyst |
| Methyl 4-(4-acetylamino-2-chlorophenoxy)benzoate | Amino Modification | Acylation of the amino group. | This compound, Acetic anhydride |
| Methyl 4-(4-amino-3-chlorophenoxy)benzoate | Phenoxy Modification | Ullmann condensation followed by reduction. | 4-Amino-3-chlorophenol, Methyl 4-iodobenzoate |
| 4-(4-Amino-2-chlorophenoxy)benzoic acid | Ester Modification | Saponification of the methyl ester. | This compound, Sodium hydroxide |
| N-Ethyl-4-(4-amino-2-chlorophenoxy)benzamide | Ester Modification | Amidation of the corresponding carboxylic acid. | 4-(4-Amino-2-chlorophenoxy)benzoic acid, Ethylamine, Coupling agent |
Impact of Substituent Electronic and Steric Effects on Chemical Reactivity
The electronic and steric effects of substituents play a crucial role in dictating the chemical reactivity of analogues of this compound. These effects can influence reaction rates, regioselectivity, and even the feasibility of certain transformations.
Electronic Effects: The nature of the substituents on both aromatic rings can significantly impact the reactivity of the molecule. Electron-withdrawing groups (EWGs) on the phenoxy ring, such as the chloro group, make the ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution. Conversely, electron-donating groups (EDGs) on the phenoxy ring would decrease its reactivity towards nucleophiles.
The substituents on the benzoate (B1203000) ring also exert a strong influence. An EWG on the benzoate ring will increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack and facilitating reactions like hydrolysis and amidation. Conversely, an EDG on the benzoate ring would decrease the reactivity of the ester.
The reactivity of the amino group is also governed by electronic effects. The presence of the electron-withdrawing chloro group ortho to the ether linkage can decrease the basicity and nucleophilicity of the amino group due to inductive effects.
Steric Effects: Steric hindrance can significantly impact the rates of reaction. Bulky substituents near the reaction center can impede the approach of reagents, thereby slowing down the reaction. For example, a bulky substituent ortho to the ester group could hinder its hydrolysis or amidation. Similarly, bulky groups near the amino group could reduce its accessibility for acylation or alkylation.
The position of the chloro substituent is also critical. An ortho-chloro group, as in the parent molecule, can exert a significant steric effect on the adjacent ether linkage and the amino group, potentially influencing the conformation of the molecule and the reactivity of these functional groups.
Table 2: Predicted Impact of Substituents on the Reactivity of Analogues
| Substituent Position | Substituent Type | Predicted Effect on Ester Hydrolysis Rate | Predicted Effect on Amino Group Acylation Rate | Rationale |
| Ortho to ester (Benzoate ring) | Bulky Alkyl (EDG) | Decrease | No direct effect | Steric hindrance at the carbonyl carbon. |
| Para to ester (Benzoate ring) | Nitro (EWG) | Increase | No direct effect | Increased electrophilicity of the carbonyl carbon. |
| Ortho to amino (Phenoxy ring) | Methyl (EDG) | No direct effect | Decrease | Steric hindrance at the amino group. |
| Meta to amino (Phenoxy ring) | Methoxy (B1213986) (EDG) | No direct effect | Increase | Increased electron density on the amino group. |
Design and Synthesis of Conformationally Restricted Analogues
To gain a deeper understanding of the spatial requirements for biological activity or to enhance material properties, researchers often design and synthesize conformationally restricted analogues. By locking the molecule into a specific three-dimensional arrangement, it is possible to probe the bioactive conformation or to create materials with defined architectures.
For diaryl ether compounds like this compound, conformational restriction can be achieved by introducing bridges or tethers between the two aromatic rings. This can be accomplished through intramolecular cyclization reactions. For example, if appropriate functional groups are introduced on both rings, an intramolecular Heck, Suzuki, or ring-closing metathesis reaction could be employed to form a cyclic structure.
Another approach is to introduce bulky substituents ortho to the ether linkage. This can restrict the rotation around the C-O-C bond, leading to a more defined conformation.
The synthesis of these conformationally restricted analogues often requires multi-step synthetic sequences and careful planning of the cyclization strategy. The choice of the bridging unit and the cyclization method will depend on the desired ring size and the nature of the functional groups present in the molecule.
Investigation of Stereoisomeric Forms and Their Chemical Behavior
The introduction of a chiral center into the analogues of this compound can lead to the existence of stereoisomers (enantiomers and diastereomers). The investigation of these stereoisomeric forms is crucial as they can exhibit different chemical and biological properties.
Chirality can be introduced in several ways:
Modification of the Ester Moiety: Using a chiral alcohol for transesterification or a chiral amine for amidation will result in diastereomeric products if the parent molecule is already chiral, or a mixture of enantiomers if it is not.
Modification of the Amino Moiety: Alkylation of the amino group with a chiral alkyl halide can introduce a stereocenter.
Modification of the Phenoxy Moiety: Introduction of a chiral substituent on the phenoxy ring.
The synthesis of stereoisomerically pure compounds can be achieved through several strategies:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one stereoisomer over the other.
Resolution: Separating a racemic mixture of enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiomers.
The different stereoisomers can exhibit distinct chemical behavior. For example, the rate of a reaction involving a stereocenter can be different for each enantiomer when reacting with a chiral reagent. This is due to the formation of diastereomeric transition states with different energies. Furthermore, the biological activity of chiral molecules is often highly dependent on their stereochemistry, as they interact with chiral biological receptors.
Emerging Research Perspectives and Future Directions for Methyl 4 4 Amino 2 Chlorophenoxy Benzoate
Application of Flow Chemistry and Microfluidics in Synthesis
The synthesis of aromatic ethers like Methyl 4-(4-amino-2-chlorophenoxy)benzoate, often involving nucleophilic aromatic substitution, can be significantly enhanced through the adoption of flow chemistry and microfluidics. rsc.org These technologies offer superior control over reaction parameters compared to traditional batch methods, leading to improved yield, safety, and efficiency. mdpi.comeuropa.eu
Microfluidic systems, due to their high surface-area-to-volume ratio, enable rapid heat and mass transfer. europa.eu This allows for precise temperature control, which is crucial for managing highly exothermic reactions and minimizing the formation of side products. europa.eu For the synthesis of this compound, this could translate to higher purity and easier purification. The ability to handle small quantities of reagents also makes microfluidics ideal for high-throughput screening of reaction conditions to quickly identify optimal synthesis parameters. nih.gov
Flow chemistry builds on these principles, allowing for continuous production and scalability. europa.eu A continuous-flow process for a related compound, Methyl 2-(chlorosulfonyl)benzoate, demonstrated the potential to inhibit parallel side reactions, a common challenge in batch processing. researchgate.net By pumping reagents through a heated reactor, flow systems can maintain stable temperatures and homogenous mixing, ensuring consistent product quality. europa.eu This approach is particularly advantageous for improving safety when dealing with potentially hazardous reagents or intermediates. europa.eu The integration of in-line purification and analysis modules can further streamline the manufacturing process, moving towards an automated and more efficient synthesis pipeline. thieme-connect.de
| Parameter | Traditional Batch Synthesis | Flow Chemistry & Microfluidics | Potential Impact on Synthesis of this compound |
|---|---|---|---|
| Heat Transfer | Slow and inefficient, potential for hotspots | Rapid and highly efficient due to high surface-area-to-volume ratio europa.eu | Improved control over exothermicity, minimizing side product formation. |
| Mass Transfer | Dependent on stirring efficiency, can be non-homogenous | Enhanced due to small channel dimensions, leading to rapid mixing europa.eu | Increased reaction rates and higher conversion efficiency. |
| Safety | Large volumes of reagents pose higher risks | Small reaction volumes minimize risk of thermal runaway and exposure europa.eu | Safer handling of reagents and intermediates. |
| Scalability | Often requires re-optimization for larger scales | Achieved by running the system for longer durations ("scaling-out") | Seamless transition from laboratory-scale optimization to production. |
| Process Control | Manual or semi-automated control over parameters | Precise, automated control over flow rate, temperature, and pressure mdpi.com | High reproducibility and consistent product quality. |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights
Understanding the intricate mechanistic pathways of the formation of this compound is crucial for optimizing its synthesis. Advanced in-situ and operando spectroscopic techniques are powerful tools for probing catalytic reactions under actual working conditions, providing real-time data on reaction intermediates and catalyst structure. mdpi.comresearchgate.netresearchgate.net
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the progress of the etherification reaction. aspbs.com By tracking the vibrational frequencies of specific functional groups, researchers can observe the consumption of reactants (e.g., the O-H stretch of a phenolic precursor) and the formation of the product (e.g., the C-O-C asymmetric stretch of the diaryl ether). This allows for the precise determination of reaction kinetics and the identification of potential bottlenecks or side reactions.
Operando spectroscopy combines catalytic performance data with simultaneous spectroscopic characterization. mdpi.com For instance, using operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) could reveal how the surface of a catalyst changes during the synthesis and how these changes correlate with activity and selectivity. mdpi.com Similarly, X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of metal catalysts that might be used in the synthesis, offering deeper mechanistic understanding. researchgate.net This detailed knowledge enables the rational design of more efficient and selective catalysts for the synthesis of this and related aromatic ethers. aspbs.com
| Spectroscopic Technique | Information Provided | Mechanistic Insight for Synthesis of this compound |
|---|---|---|
| In-Situ FTIR/DRIFTS | Real-time monitoring of vibrational modes of functional groups. mdpi.com | Tracking reactant consumption and product formation; identifying reaction intermediates and side products. |
| In-Situ Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds and aqueous systems. aspbs.com | Monitoring changes in the catalyst structure or specific bonds not easily visible in IR. |
| In-Situ X-ray Absorption Spectroscopy (XAS) | Provides data on the electronic state and local atomic structure of a catalyst. researchgate.net | Determining the active state of a metal catalyst (e.g., oxidation state) during the reaction. |
| In-Situ Nuclear Magnetic Resonance (NMR) | Detailed structural information about species in the liquid phase. | Unambiguous identification of soluble intermediates and quantification of product distribution over time. |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Aromatic Ethers and Esters
ML models, such as neural networks and random forests, can be trained on extensive reaction databases to predict the yield or success of a given transformation under specific conditions. nd.eduacs.org For the synthesis of the target compound, an ML model could predict the optimal catalyst, solvent, temperature, and reaction time by learning from thousands of similar aromatic ether and ester formation reactions. acs.org This data-driven approach can significantly reduce the number of trial-and-error experiments required, saving time and resources. arxiv.org
| Machine Learning Model | Application | Potential Use for this compound |
|---|---|---|
| Neural Networks (NN) | Predicting reaction outcomes and yields. nd.edu | Forecasting the yield of the etherification step under various conditions. |
| Random Forests (RF) | Classification of reaction success; feature importance analysis. nd.edu | Identifying the most critical reaction parameters (e.g., catalyst choice, temperature) for a successful synthesis. |
| Support Vector Machines (SVM) | Predicting yields of enzymatic synthesis. arxiv.org | Optimizing potential biocatalytic routes for the ester or ether formation. |
| Graph Neural Networks (GNN) | Learning from molecular graph structures to predict properties and reactivity. nd.edu | Predicting reactivity based on the specific arrangement of atoms in the precursors. |
Development of Novel Analytical Methodologies for Trace Analysis in Environmental Matrices
Chlorinated aromatic compounds are of environmental interest due to their potential persistence and bioaccumulation. nih.gov The development of robust and highly sensitive analytical methods is essential for monitoring the presence of this compound at trace levels in complex environmental matrices such as soil, water, and biota. ub.edu
Future research will likely focus on streamlined sample preparation techniques that are quicker, use less solvent, and are more environmentally friendly. tandfonline.com Methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, originally developed for pesticide analysis, can be adapted for the extraction of chlorinated pollutants from soil and other solid samples. tandfonline.com For liquid samples, solid-phase extraction (SPE) and solid-phase microextraction (SPME) offer effective ways to isolate and pre-concentrate the analyte from the sample matrix. e-bookshelf.de
For detection and quantification, the coupling of chromatographic separation with advanced mass spectrometry is the state of the art. Gas chromatography (GC) coupled with a µ-electron capture detector (µ-ECD) is highly sensitive to halogenated compounds. tandfonline.com For greater specificity and confirmation, GC or liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) is preferred. ub.edu These techniques provide excellent selectivity and sensitivity, allowing for the detection of target analytes at nanogram-per-liter levels or lower, even in the presence of complex matrix interferences. youtube.com The development of such validated methods is crucial for assessing the environmental occurrence and fate of this compound.
| Technique | Principle | Suitability for this compound |
|---|---|---|
| QuEChERS Extraction | A streamlined sample preparation method involving salting-out liquid-liquid extraction and dispersive solid-phase extraction (d-SPE) for cleanup. tandfonline.com | Efficient extraction from complex solid matrices like soil and sediment. |
| GC-µECD | Gas chromatography for separation followed by a highly sensitive electron capture detector for halogenated compounds. tandfonline.com | High sensitivity for screening, but may lack specificity compared to MS. |
| GC-MS/MS | Gas chromatography coupled with tandem mass spectrometry for highly selective and sensitive quantification using multiple reaction monitoring (MRM). | Gold standard for confirmation and quantification of volatile and semi-volatile chlorinated compounds. |
| LC-HRMS | Liquid chromatography for separation coupled with high-resolution mass spectrometry (e.g., Orbitrap, TOF) for accurate mass measurement. | Excellent for identifying the compound unambiguously in complex matrices and for analyzing less volatile transformation products. |
Q & A
Q. What are the recommended methods for synthesizing Methyl 4-(4-amino-2-chlorophenoxy)benzoate, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or esterification reactions. A common approach involves reacting 4-amino-2-chlorophenol with methyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile. Key optimization steps include:
- Temperature control : Heating at 70–80°C for 5–8 hours to ensure complete substitution .
- Purification : Flash column chromatography using chloroform or ethyl acetate/hexane mixtures to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Analyze characteristic peaks for the aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl (δ ~165–170 ppm). The amino group (–NH₂) may appear as a broad singlet near δ 5–6 ppm, but deuterated DMSO-d₆ can suppress exchange broadening .
- FT-IR : Identify the ester carbonyl stretch (~1720 cm⁻¹) and aromatic C–Cl bonds (~750 cm⁻¹) .
- Melting Point : Compare experimental values (e.g., 180–182°C) with literature data to assess purity .
Q. What crystallographic tools are suitable for determining the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, ensuring R-factor convergence below 5% .
- Visualization : ORTEP-3 or WinGX for thermal ellipsoid diagrams and packing analysis .
Advanced Research Questions
Q. How can researchers analyze and mitigate impurities or byproducts formed during synthesis?
Methodological Answer:
- HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry to detect impurities like unreacted phenol or ester hydrolysis products .
- Reference Standards : Compare retention times and spectra with certified impurities (e.g., fenofibric acid derivatives) .
- Reaction Optimization : Adjust stoichiometry (e.g., excess methylating agent) or introduce scavengers (e.g., molecular sieves) to suppress side reactions .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?
Methodological Answer:
- DFT Calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Solvent Modeling : Use COSMO-RS to simulate solvent-induced shifts in DMSO or CDCl₃ .
- Dynamic NMR : Variable-temperature experiments to detect slow-exchange processes (e.g., hindered rotation of the phenoxy group) .
Q. How can researchers investigate the compound's potential as a pharmacophore in drug discovery, considering its electronic and steric properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the chlorophenoxy group’s electron-withdrawing effects and the ester’s hydrogen-bonding capacity .
- SAR Analysis : Synthesize analogs (e.g., replacing –Cl with –F or modifying the ester group) and assay bioactivity to map structure-activity relationships .
- ADMET Prediction : Compute logP (for lipophilicity) and polar surface area (for membrane permeability) using SwissADME .
Q. What advanced techniques are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (25–60°C) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for aromatic esters) .
- Solid-State Stability : Use XRPD to monitor crystallinity changes during accelerated aging (40°C/75% RH) .
Q. How can researchers leverage crystallographic data to predict the compound’s reactivity in supramolecular interactions?
Methodological Answer:
- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer to identify preferred interaction sites .
- Electrostatic Potential Maps : Generate ESP surfaces (e.g., via Gaussian) to visualize nucleophilic/electrophilic regions .
- Co-crystallization Trials : Co-crystallize with hydrogen-bond donors (e.g., urea) to study host-guest behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
